Product packaging for Ganefromycin epsilon(Cat. No.:)

Ganefromycin epsilon

Cat. No.: B1250675
M. Wt: 643.8 g/mol
InChI Key: RNCHOJALTYLGCU-RTZLAXMKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ganefromycin epsilon is a specialized isomer of the elfamycin class of antibiotics, identified as a key deoxygenated biosynthetic precursor to the parent antibiotics, Ganefromycins alpha and beta . Research into this compound is valuable for elucidating the complex biosynthetic pathways of polyketide antibiotics. The core isomerism of this compound, characterized by a change in configuration at the C-21 position, provides a model system for studying base-catalyzed structural rearrangements within the elfamycin family . Studies involving blocked mutants of the producing bacterium, Streptomyces lydicus spp. tanzanius , have utilized related compounds to map critical steps in the ganefromycin pathway, including late-stage hydroxylation and glycosylation events . As such, this compound serves as a crucial reference standard and investigative tool for microbiologists and chemists studying antibiotic biosynthesis, mechanisms of self-resistance in producing organisms, and the engineering of novel secondary metabolites. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H53NO9 B1250675 Ganefromycin epsilon

Properties

Molecular Formula

C36H53NO9

Molecular Weight

643.8 g/mol

IUPAC Name

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[(2R)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C36H53NO9/c1-8-9-12-19-31-35(5,6)30(39)23-36(43,46-31)26(4)34(42)37-21-16-15-17-24(2)33(44-7)25(3)29-22-27(38)28(45-29)18-13-10-11-14-20-32(40)41/h8-20,25-31,33,38-39,43H,21-23H2,1-7H3,(H,37,42)(H,40,41)/b9-8-,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+/t25?,26-,27?,28?,29?,30-,31-,33?,36-/m0/s1

InChI Key

RNCHOJALTYLGCU-RTZLAXMKSA-N

Isomeric SMILES

C/C=C\C=C\[C@H]1C([C@H](C[C@](O1)([C@@H](C)C(=O)NC/C=C/C=C(\C)/C(C(C)C2CC(C(O2)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)(C)C

Canonical SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(=O)NCC=CC=C(C)C(C(C)C2CC(C(O2)C=CC=CC=CC(=O)O)O)OC)O)O)(C)C

Synonyms

ganefromycin epsilon
ganefromycin epsilon 1

Origin of Product

United States

Biosynthesis of Ganefromycin Epsilon

Elucidation of the Ganefromycin (B10859720) Alpha Biosynthetic Pathway

The investigation into the formation of ganefromycin alpha has revealed a series of complex enzymatic modifications that occur after the initial assembly of the core molecular structure. nih.gov These "late events" in the biosynthetic pathway transform a common precursor into the final, biologically active molecule. The pathway involves the formation of a polyketide backbone, subsequent cyclizations including the formation of a furan (B31954) ring, and a series of tailoring reactions such as hydroxylations, glycosylation, and methylation. nih.govresearchgate.net

Ganefromycins belong to the polyketide family of natural products. researchgate.net Their biosynthesis begins with the assembly of a long carbon chain by a Type I polyketide synthase (PKS). researchgate.netresearchgate.net PKSs are large, multi-domain enzymes that function like a molecular assembly line. wikipedia.orgyoutube.com The process starts with a "starter unit," typically a small carboxylic acid derivative like acetyl-CoA, which is loaded onto the enzyme complex. wikipedia.org Subsequently, "extender units," most commonly malonyl-CoA or its derivatives, are sequentially added, with each addition extending the growing polyketide chain. wikipedia.org

The specific gene cluster responsible for ganefromycin biosynthesis contains the genes encoding these modular PKS enzymes. researchgate.net Studies involving blocked mutants have focused on the steps that occur after the construction of this initial polyketide skeleton, indicating that the core structure is assembled in the earlier stages of the pathway. nih.govresearchgate.net

A key structural feature of ganefromycin is its furan ring. The formation of such heterocyclic rings in polyketide biosynthesis is a critical step catalyzed by specific enzymes. beilstein-journals.org In the case of ganefromycin, the elucidation of the pathway through blocked mutants has identified furan ring closure as one of the distinct stages of biosynthesis. nih.govresearchgate.net While the precise enzyme from the ganefromycin gene cluster has not been fully characterized in isolation, the accumulation of intermediates lacking the furan ring in certain mutants points to a specific enzymatic step being blocked. nih.gov The mechanisms for such ring closures in other natural products often involve processes like oxidative cyclization catalyzed by enzymes such as P450 monooxygenases or an oxa-Michael addition. beilstein-journals.org

Following the formation of the core ring structures, the ganefromycin precursor undergoes several regiospecific hydroxylation events. These reactions, catalyzed by hydroxylase enzymes like those from the cytochrome P450 family, introduce hydroxyl (-OH) groups at specific carbon atoms with high precision. organic-chemistry.orgnih.gov Bioconversion experiments with intermediates isolated from blocked mutants have been instrumental in determining the sequence of these events. nih.gov

The research has identified two key hydroxylation steps in the later stages of ganefromycin alpha biosynthesis:

C23-Hydroxylation: The introduction of a hydroxyl group at the C23 position. nih.gov

C21a-Hydroxylation: The subsequent addition of a hydroxyl group at the C21a position, which prepares the molecule for the next step of glycosylation. nih.gov

The order of these events was deduced by feeding precursor compounds to different mutant strains and observing which ones were successfully converted into more advanced intermediates. nih.govacs.org

Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common tailoring step in the biosynthesis of natural products. This process is carried out by enzymes called glycosyltransferases, which are known for their high degree of regioselectivity and stereospecificity. sigmaaldrich.com In the ganefromycin pathway, a crucial step is the attachment of a sugar group to the hydroxyl group at the C21a position. nih.gov

This C21a-O-glycosylation was identified as one of the final steps in the assembly of ganefromycin alpha. nih.gov The failure of certain mutants to perform this step, and their accumulation of the non-glycosylated precursor (aglycone), provided clear evidence for this specific enzymatic transformation. nih.govacs.org

Another key tailoring reaction in the ganefromycin pathway is O-methylation, the transfer of a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM) to a hydroxyl group. maxapress.com This reaction is catalyzed by O-methyltransferase (OMT) enzymes. uni-hannover.de

Role of Blocked Mutants and Bioconversion Experiments in Pathway Delineation

The elucidation of the later stages of the ganefromycin alpha biosynthetic pathway is a classic example of applying genetic and biochemical techniques to understand natural product formation. acs.org The primary producing strain, Streptomyces lydicus spp. tanzanius, was subjected to mutagenesis to generate a series of "blocked mutants." acs.org These mutants have defects in specific genes of the biosynthetic pathway, causing them to be unable to produce the final ganefromycin alpha product.

Instead, these strains accumulate and secrete the specific intermediate that is the substrate for the blocked enzyme. nih.govresearchgate.net By isolating and determining the chemical structure of these accumulated compounds, researchers could identify a series of biosynthetic intermediates. acs.org

To establish the order of the biosynthetic steps, bioconversion experiments were performed. nih.gov In these experiments, an intermediate isolated from one blocked mutant (a "secretor") was fed to the culture of another mutant strain (a "converter"). If the converter mutant was blocked at an earlier stage in the pathway, it would still possess the necessary enzymes to process the fed intermediate, thus converting it to a later-stage compound or even the final product. nih.gov By systematically testing which mutants could convert which intermediates, the precise sequence of events, including hydroxylation, methylation, and glycosylation, was pieced together. nih.govresearchgate.net Some isolated compounds were not converted and were thus identified as "shunt products," which are metabolites that arise from the diversion of an intermediate from the main biosynthetic pathway. nih.gov

The table below summarizes the logic used in these experiments to delineate the pathway.

Experimental Component Description Role in Pathway Elucidation
Producing Organism Streptomyces lydicus spp. tanzaniusThe source of the ganefromycin biosynthetic gene cluster and the parent strain for mutant generation. acs.org
Blocked Mutants Strains with mutations in specific biosynthetic genes, leading to the loss of a particular enzymatic function. acs.orgAccumulate and secrete specific biosynthetic intermediates, providing a snapshot of the pathway. nih.gov
Secretor Mutants Blocked mutants that accumulate and secrete a specific intermediate into the culture broth. nih.govProvide the precursor compounds needed for bioconversion experiments.
Converter Mutants Strains (often other blocked mutants) that are tested for their ability to modify an externally supplied intermediate. nih.govHelp to order the steps in the pathway by revealing which enzymatic functions are downstream of others.
Bioconversion The process of feeding an isolated intermediate to a converter mutant and analyzing the resulting products. nih.govEstablishes precursor-product relationships and confirms the sequence of enzymatic reactions.
Shunt Products Metabolites produced by a mutant that cannot be converted by other strains, indicating they are off-pathway products. nih.govHelp to distinguish the main biosynthetic route from metabolic side-reactions.

Characterization of Biosynthetic Gene Clusters for Ganefromycin Production

The production of complex secondary metabolites like ganefromycin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). nih.govnih.gov BGCs are contiguous groups of genes within an organism's genome that encode the necessary machinery for the synthesis of a specific metabolite, including enzymes, transporters, and regulatory proteins. nih.gov In the case of ganefromycins, these antibiotics are classified as polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.net

Research into the genetic basis of ganefromycin production led to the identification and sequencing of its biosynthetic gene cluster. researchgate.net The ganefromycins are specifically assembled by type I modular PKSs. researchgate.netresearchgate.net The identification of the cluster was confirmed through targeted genetic manipulation; disruption of one of the six PKS-encoding genes found within this cluster successfully abolished the production of ganefromycin. researchgate.netresearchgate.net This loss-of-function experiment provided direct evidence linking the gene cluster to the antibiotic's biosynthesis. The primary producing organism studied for these biosynthetic investigations is Streptomyces lydicus spp. tanzanius. nih.gov

FeatureDescriptionSource(s)
Metabolite Class Polyketide researchgate.net
Synthase Type Type I Modular Polyketide Synthase (PKS) researchgate.netresearchgate.net
Producing Organism Streptomyces lydicus spp. tanzanius nih.gov
Identification Method Gene cluster sequencing and targeted gene disruption researchgate.netresearchgate.net
Key Genetic Components The cluster contains six distinct PKS-encoding genes. researchgate.net

Investigation of Precursor Molecules: Ganefromycin Epsilon as a Biosynthetic Intermediate

Elucidating the precise sequence of a biosynthetic pathway often involves the use of blocked mutants and bioconversion experiments. nih.gov This strategy was employed to investigate the formation of ganefromycin alpha, leading to the identification of this compound as a crucial intermediate. nih.gov

Scientists generated "secretor" mutants of Streptomyces lydicus spp. tanzanius that were blocked or had significantly reduced capabilities in producing the final product, ganefromycin alpha. nih.gov Analysis of the substances these mutants secreted revealed the accumulation of several structurally related compounds. nih.gov Among these accumulated molecules was this compound, which was hypothesized to be a precursor in the main biosynthetic pathway.

To verify its role, this compound was isolated and then supplied to "converter" mutants—strains that were blocked at an earlier stage but still retained the enzymatic machinery for later steps. These experiments demonstrated that the converter mutants could successfully bioconvert this compound into downstream products of the pathway. nih.gov This confirmed that this compound is not a shunt product but a key biosynthetic intermediate on the pathway to more complex ganefromycins. nih.gov

Experiment TypeDescriptionFindingsSource(s)
Blocked Mutant Analysis Mutants of S. lydicus spp. tanzanius with impaired ganefromycin alpha production were cultured and their metabolic products analyzed.Accumulation of several related compounds, including this compound, was observed. nih.gov
Bioconversion Feeding Isolated intermediates, such as this compound, were fed to different mutant strains capable of later biosynthetic steps.Demonstrated that this compound is a viable precursor that can be converted into other pathway products. nih.gov

Comparative Biosynthesis of Ganefromycin Alpha and Beta from this compound

This compound serves as a branch point intermediate in the biosynthesis of different ganefromycin analogues, such as ganefromycin alpha. The pathway from this compound to the final structures involves a series of post-polyketide tailoring steps, including hydroxylations and glycosylation. nih.gov

Studies using blocked mutants of Streptomyces lydicus spp. tanzanius have shed light on the specific sequence of events that convert this compound into ganefromycin alpha. nih.gov The proposed late-stage modifications include several specific enzymatic reactions. After the formation of the core structure leading to this compound, the pathway to ganefromycin alpha is thought to proceed through several key steps: C23-hydroxylation, C13a-O-methylation, C21a-hydroxylation, and finally, C21a-O-glycosylation. nih.gov Each of these steps is catalyzed by a specific tailoring enzyme encoded within the ganefromycin BGC.

The biosynthesis of ganefromycin alpha and beta diverges from the common intermediate, this compound, with each undergoing a unique set of modifications catalyzed by different tailoring enzymes. The structural differences between alpha and beta imply a divergence in these post-PKS modifications. While the pathway to ganefromycin alpha has been investigated, the precise enzymatic steps that convert this compound specifically to ganefromycin beta involve a different sequence of tailoring reactions.

Biosynthetic Step (from this compound to Alpha)Type of ReactionSource(s)
Step 1 C23-Hydroxylation nih.gov
Step 2 C13a-O-Methylation nih.gov
Step 3 C21a-Hydroxylation nih.gov
Step 4 C21a-O-Glycosylation nih.gov

Structural Characterization and Stereochemical Insights of Ganefromycin Epsilon

Application of Advanced Spectroscopic Techniques for Structure Elucidation

Specifically, Fast Atom Bombardment Mass Spectrometry (FAB-MS) and various NMR methods were employed to establish the planar structure and relative stereochemistry of the molecule. nih.gov The data obtained from these spectroscopic analyses provided the foundational evidence for the chemical structure of ganefromycin (B10859720) epsilon. nih.gov

Determination of Isomerism between Ganefromycin Epsilon and Epsilon 1

A key aspect of the study of this compound is its relationship with its isomer, this compound 1. nih.gov Spectroscopic analysis indicated that these two compounds are isomers, sharing the same molecular formula but differing in the spatial arrangement of their atoms. nih.gov

Analysis of Configuration at C-21 and its Isomeric Implications

The isomeric difference between this compound and epsilon 1 was pinpointed to the configuration at the C-21 position. nih.gov This specific carbon atom was identified as the chiral center responsible for the observed isomerism. The differential spatial arrangement of substituents around C-21 results in the two distinct molecules, this compound and this compound 1. nih.gov

Chemical Interconversion Experiments for Stereochemical Assignment

To confirm the nature of the isomerism and definitively assign the stereochemistry at C-21, chemical interconversion experiments were conducted. nih.gov These experiments involved treating either this compound or epsilon 1 with a base, which catalyzed the epimerization at the C-21 position. This base-catalyzed isomerization demonstrated that the two compounds could be converted into one another, confirming that they are indeed epimers at C-21. nih.gov

Crystallographic Studies of Related Elfamycins for Structural Analogies

Inability to Generate Article Based on Provided Outline

A fundamental discrepancy has been identified between the requested article outline and the established scientific understanding of the mechanism of action for this compound and the broader class of elfamycin antibiotics. The provided outline is predicated on the inhibition of DNA gyrase, a mechanism that is not supported by available scientific literature for this compound.

Extensive research indicates that this compound, as a member of the elfamycin family of antibiotics, does not target bacterial type II topoisomerases like DNA gyrase. Instead, the scientifically accepted mechanism of action for elfamycins is the inhibition of bacterial protein synthesis. mcmaster.canih.govresearchgate.net This occurs through the specific targeting of the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. nih.govnih.govnih.gov

The user's request strictly requires adherence to an outline detailing the inhibition of DNA gyrase, including interaction with GyrA and GyrB subunits, and effects on DNA supercoiling. Generating content under these headings for this compound would be scientifically inaccurate and misleading. The available evidence does not support any of the subsections outlined in the prompt:

Structure Activity Relationships Sar and Derivatization Studies of Ganefromycin Epsilon

Modifications to the Core Structure and their Biological Impact

Research into the core structure of Ganefromycin (B10859720) epsilon and its parent compounds has highlighted several key regions where modifications can significantly influence biological activity. While specific derivatization studies focusing solely on Ganefromycin epsilon are not extensively detailed in publicly available literature, the broader understanding of the elfamycin class provides valuable insights. Modifications typically target the macrocyclic core, the side chains, and the glycosidic moieties. The biological impact of these changes is generally assessed through in vitro antibacterial assays against a panel of pathogenic bacteria. The aim of such modifications is often to improve potency, broaden the spectrum of activity, enhance pharmacokinetic properties, or overcome resistance mechanisms.

Synthesis and Evaluation of this compound Analogs

The synthesis of analogs of this compound is a crucial step in exploring its SAR. This process involves semi-synthetic modifications of the natural product or, in some cases, total synthesis approaches. Due to the structural complexity of this compound, semi-synthesis is the more common strategy. The evaluation of these analogs involves determining their minimum inhibitory concentrations (MICs) against various bacterial strains. This data allows for a direct comparison of the potency of the analogs with the parent compound and helps to establish clear relationships between structural changes and antibacterial efficacy.

Influence of Stereochemistry (e.g., at C-21) on Biological Potency

A pivotal aspect of the structure of this compound is its stereochemistry, particularly at the C-21 position. It has been established that this compound and its isomer, this compound 1, differ in their configuration at this specific carbon atom. rsc.org This stereochemical difference arises from a base-catalyzed isomerism. rsc.org While detailed biological potency data comparing the two isomers is limited in available studies, it is a well-established principle in medicinal chemistry that stereochemistry plays a critical role in the interaction of a molecule with its biological target. Therefore, the specific configuration at C-21 is presumed to be a significant determinant of the biological potency of this compound, likely by influencing the molecule's conformation and its ability to bind effectively to its target site within the bacterial cell.

Role of Glycosylation and Hydroxylation in Activity Modulation

Glycosylation and hydroxylation are key biosynthetic steps in the maturation of elfamycin antibiotics, including the conversion of precursors like this compound into the final active compounds. nih.gov These functional groups play a crucial role in modulating the biological activity of the molecule.

Hydroxylation: The introduction of hydroxyl groups at specific positions on the this compound scaffold is a critical step in its biosynthetic pathway. nih.gov These hydroxyl groups can participate in hydrogen bonding interactions with the biological target, which are often essential for high-affinity binding and potent inhibitory activity. The presence or absence of these hydroxyl groups can therefore dramatically alter the antibacterial potency of the resulting compound.

The precise modulation of activity through these modifications underscores their importance in the biosynthesis of potent elfamycin antibiotics.

In Vitro Studies on Enzyme Inhibition Kinetics with this compound Derivatives

While specific in vitro enzyme inhibition kinetic studies for derivatives of this compound are not readily found in the scientific literature, the general mechanism of action for the elfamycin class of antibiotics is known to involve the inhibition of bacterial protein synthesis. A comprehensive understanding of the SAR of this compound derivatives would necessitate such studies. These investigations would typically involve:

Identifying the specific bacterial enzyme targeted by this compound.

Synthesizing a series of derivatives with systematic modifications.

Performing kinetic assays to determine key parameters such as the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

This data would provide a quantitative measure of the potency of each derivative and offer valuable insights into the molecular interactions between the inhibitor and the enzyme's active site.

Mechanisms of Resistance to Ganefromycin Epsilon

Characterization of Acquired Resistance Mechanisms in Bacteria

Acquired resistance emerges in bacterial populations through genetic mutations or the horizontal transfer of resistance genes. lumenlearning.comnih.gov These mechanisms typically involve modification of the antibiotic's target, active removal of the drug from the cell, or enzymatic breakdown of the compound. researchgate.net

Target Modification (e.g., Gyrase Mutations)

The primary mechanism of action for Ganefromycin (B10859720) epsilon, as an elfamycin antibiotic, is the inhibition of the essential protein synthesis elongation factor Tu (EF-Tu). nih.govacs.orgnih.gov Therefore, the most direct form of target modification resistance involves alterations to the tuf genes that encode EF-Tu. nih.govresearchgate.net Mutations in these genes can prevent Ganefromycin epsilon from binding effectively, thereby allowing protein synthesis to continue. researchgate.netmcmaster.ca Studies on related elfamycins have identified specific amino acid substitutions in EF-Tu that confer resistance. nih.gov For instance, mutations such as G257S and G275A (E. coli numbering) in the EF-Tu of the GE2270 A producer strain, Planobispora rosea, have been shown to grant resistance. nih.gov The development of resistance through this pathway can be complex in bacteria that possess multiple copies of the tuf gene, as a sensitive copy of EF-Tu can be dominant. nih.gov

While the principal target of elfamycins is EF-Tu, the modification of other cellular targets like DNA gyrase is a well-established resistance mechanism for different classes of antibiotics, notably the fluoroquinolones. srce.hr Mutations in the genes encoding DNA gyrase (gyrA and gyrB) prevent these antibiotics from inhibiting DNA replication and transcription. srce.hr Although not the primary resistance pathway for this compound, the potential for such mutations to contribute to a broader resistant phenotype cannot be entirely dismissed, particularly in multidrug-resistant strains.

Table 1: Examples of EF-Tu Mutations Conferring Resistance to Elfamycin Antibiotics This table illustrates specific mutations in the elongation factor Tu (EF-Tu) protein that have been documented to provide resistance to various members of the elfamycin antibiotic family.

Elfamycin Antibiotic Bacterial Species (Context) Gene Mutation Conferred Resistance Reference
GE2270 A Planobispora rosea (Producer) tuf G257S Resistance to GE2270 A nih.gov
GE2270 A Planobispora rosea (Producer) tuf G275A Resistance to GE2270 A nih.gov
Pulvomycin (B1679863) Escherichia coli (Lab strain) tuf R234F Resistance to Pulvomycin researchgate.net

Efflux Pump Overexpression and Function

Efflux pumps are transmembrane proteins that actively transport noxious substances, including antibiotics, out of the bacterial cell. researchgate.net The overexpression of genes encoding these pumps is a common mechanism of acquired resistance and can often lead to multidrug resistance. gardp.orgreactgroup.org Bacteria utilize several major families of efflux pumps, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.govresearchgate.net

In the context of elfamycins, efflux has been clearly identified as a self-resistance strategy in producer organisms. For example, the actinomycete that produces the elfamycin factumycin employs an ABC transporter, named FacT, to export the antibiotic and avoid self-intoxication. researchgate.netrsc.org Genes for such pumps, often located on mobile genetic elements like plasmids, can be transferred to other bacteria, conferring acquired resistance. lumenlearning.com The overexpression of a broad-spectrum RND pump in a Gram-negative bacterium, for instance, could foreseeably reduce the intracellular concentration of this compound to sub-lethal levels. nih.gov

Table 2: Efflux Pump Systems Associated with Antibiotic Resistance This table provides examples of different efflux pump families and their role in conferring resistance to various antibiotics, a mechanism potentially relevant to this compound.

Efflux Pump Family Example Pump Associated Bacteria Substrate Antibiotics Resistance Mechanism Reference
ABC Superfamily FacT Streptomyces sp. WAC5292 Factumycin (Elfamycin) Active efflux researchgate.net, rsc.org
RND Family AcrAB-TolC Escherichia coli Fluoroquinolones, β-lactams, etc. Active efflux nih.gov
MFS Family NorA Staphylococcus aureus Fluoroquinolones Active efflux researchgate.net

Enzymatic Inactivation Pathways

A third major strategy for acquired resistance is the production of enzymes that chemically modify or degrade the antibiotic molecule, rendering it harmless. lumenlearning.com This can occur through hydrolysis, as seen with β-lactamases inactivating penicillins, or through the transfer of chemical groups (e.g., phosphorylation, acetylation) to the antibiotic, a common mechanism against aminoglycosides. lumenlearning.com

While enzymatic inactivation is a prevalent and potent resistance mechanism against many antibiotic classes, specific enzymes from pathogenic bacteria that degrade or inactivate this compound have not been extensively documented in available research. The complex structure of elfamycins may make them less susceptible to simple hydrolytic cleavage. researchgate.netsoftbeam.net However, the possibility of modification by bacterial enzymes remains. Bacteria are known to evolve enzymes that can deactivate a wide array of natural products, and this potential pathway of resistance to this compound warrants further investigation. biorxiv.org

Intrinsic Resistance Mechanisms in Microbial Populations

Intrinsic resistance is the innate ability of a bacterial species to resist a particular antibiotic, a characteristic encoded in its chromosome and independent of previous antibiotic exposure or horizontal gene transfer. nih.govfrontiersin.org The primary mechanisms are the presence of a relatively impermeable outer membrane and the baseline activity of chromosomally-encoded efflux pumps. frontiersin.orgnih.gov

Gram-negative bacteria, with their lipopolysaccharide (LPS) outer membrane, present a significant barrier to the entry of large and complex molecules like this compound. nih.govnih.gov This structural feature is a major contributor to their intrinsic resistance to many classes of antibiotics. nih.gov Furthermore, many bacteria possess a native arsenal (B13267) of efflux pumps as part of their core genome, which function to expel a variety of toxic compounds, contributing to their baseline level of susceptibility. frontiersin.org Therefore, certain bacterial species may be naturally non-susceptible to this compound simply because the drug cannot efficiently reach its intracellular target, EF-Tu. frontiersin.org

Self-Resistance Strategies in Ganefromycin-Producing Organisms

Organisms that produce antibiotics must evolve robust mechanisms to prevent self-destruction. acs.orgnih.gov These self-resistance strategies are often encoded within the antibiotic's biosynthetic gene cluster (BGC). acs.orgnih.gov For elfamycin-producing organisms, primarily Streptomyces species, two principal strategies have been identified.

The first is target modification, where the producer organism possesses a resistant version of the antibiotic's target. nih.gov Some Streptomyces strains have been found to contain multiple copies of the tuf gene, with one copy encoding a variant of EF-Tu that is insensitive to the produced elfamycin. nih.govacs.org

The second, and perhaps more common, strategy is the active efflux of the antibiotic. researchgate.net The BGC for the elfamycin factumycin includes the gene facT, which encodes an ABC transporter that efficiently pumps the antibiotic out of the cell. rsc.orgresearchgate.net This prevents the intracellular concentration from reaching a toxic level. researchgate.net A related strategy involves the production and secretion of the antibiotic in an inactive precursor form, with final activation occurring outside the cell, thus bypassing any interaction with the intracellular target. nih.gov

Cross-Resistance Patterns with Other Classes of Antibiotics

Cross-resistance occurs when a single resistance mechanism confers protection against multiple antibiotics. gardp.org This is common when antibiotics share a mechanism of action or are susceptible to the same resistance pathway, such as a broad-spectrum efflux pump. gardp.orgreactgroup.org

A mutation in the tuf gene that confers resistance to this compound would likely lead to cross-resistance to other elfamycins that bind to the same site on EF-Tu. nih.govgardp.org Similarly, the upregulation of a multidrug efflux pump could result in decreased susceptibility to this compound as well as to unrelated antibiotic classes like fluoroquinolones or tetracyclines. gardp.org

Conversely, a phenomenon known as collateral sensitivity, where resistance to one drug leads to increased susceptibility to another, has also been observed. nih.gov Interestingly, one study noted that some multidrug-resistant strains of Acinetobacter baumannii were more susceptible to the elfamycin factumycin than their non-resistant counterparts. nih.govresearchgate.net This suggests that the mechanisms conferring resistance to other antibiotics may create a vulnerability that can be exploited by elfamycins. Such patterns are critical for designing effective, long-term therapeutic strategies. medrxiv.org

Table 3: Potential Cross-Resistance and Collateral Sensitivity Scenarios for this compound This table outlines hypothetical and observed interaction patterns between this compound (represented by the elfamycin class) and other antibiotics based on shared resistance mechanisms.

Interacting Antibiotic(s) Proposed Mechanism Expected Outcome Rationale Reference
Other Elfamycins (e.g., Kirromycin (B1673653), Factumycin) Target Site Modification (tuf gene mutation) Cross-Resistance A single mutation in the shared target (EF-Tu) can render the binding site inaccessible to multiple members of the same antibiotic class. nih.gov, gardp.org
Fluoroquinolones, Tetracyclines, etc. Broad-Spectrum Efflux Pump Overexpression Cross-Resistance A single pump (e.g., from the RND family) can recognize and expel structurally diverse antibiotics. gardp.org, reactgroup.org
Various (in MDR strains) Unknown/Complex Collateral Sensitivity Resistance mechanisms for other drugs may alter the cell physiology (e.g., membrane) in a way that enhances the activity of elfamycins. nih.gov, researchgate.net

Molecular Basis of Resistance Development to Elfamycin-Class Compounds

The primary mechanism of resistance to elfamycin-class antibiotics, including this compound, is through modifications of its target, EF-Tu. researchgate.net This typically occurs via point mutations in the bacterial tuf genes, which encode the EF-Tu protein. researchgate.net

These mutations are often clustered in specific regions of the EF-Tu protein, particularly at the interface between domain 1 and domain 3. embopress.org This is the region where kirromycin, a well-studied elfamycin, is known to bind. embopress.org Mutations in this area can confer resistance through two main mechanisms: by directly hindering the binding of the antibiotic to EF-Tu, or by facilitating the release of the bound antibiotic from the EF-Tu-ribosome complex, allowing protein synthesis to continue. embopress.org

The development of resistance is complicated by the fact that many bacteria possess multiple, nearly identical copies of the tuf gene (e.g., tufA and tufB). royalsocietypublishing.org For elfamycins like kirromycin that trap EF-Tu on the ribosome, a single sensitive copy of EF-Tu can have a dominant effect, meaning that both (or all) copies of the tuf gene must be mutated for the bacterium to become resistant. royalsocietypublishing.orgpnas.org This is because the sensitive EF-Tu will still be trapped on the ribosome by the antibiotic, blocking translation. royalsocietypublishing.org However, for elfamycins like pulvomycin that prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, resistance is a recessive trait. royalsocietypublishing.org In this case, a single mutated, resistant copy of EF-Tu is sufficient to allow protein synthesis to proceed, even in the presence of the antibiotic. royalsocietypublishing.org

A secondary, less direct mechanism of resistance has also been identified. Mutations in the rpsL gene, which encodes the ribosomal protein S12, can lead to an altered ribosome that preferentially interacts with the resistant form of EF-Tu. nih.gov This allows the bacterium to bypass the dominant-negative effect of a sensitive EF-Tu copy when challenged with a kirromycin-like antibiotic. nih.gov

Producer organisms, such as Streptomyces ramocissimus which produces kirromycin, have their own self-protection mechanisms. asm.org Some of these organisms produce a naturally resistant version of EF-Tu, often encoded by a distinct tuf gene within the antibiotic's biosynthetic gene cluster, alongside the sensitive versions. asm.orguniversiteitleiden.nl

Table of Research Findings on Elfamycin Resistance Mutations

Mutant EF-Tu Amino Acid Substitution Conferring Resistance To Mechanism of Resistance
EF-Tu(Kirr)G316D, A375T, A375V, Q124KKirromycinHinders antibiotic binding to EF-Tu•GTP and facilitates kirromycin release on the ribosome. embopress.org
EF-Tu(Pulr)D99-R230 salt bridge destabilizationPulvomycinLikely interferes with antibiotic binding near the tRNA binding site. cdnsciencepub.com
EF-Tu(R234F)R234FPulvomycinConfers insensitivity to the antibiotic. researchgate.net
Natural EF-TuThr378 to AlaKirromycinA key residue for natural resistance in producer organisms. microbiologyresearch.org

Preclinical Efficacy and Biological Activity Studies of Ganefromycin Epsilon

In Vitro Antimicrobial Spectrum and Potency against Bacterial Pathogens

Comprehensive studies detailing the in vitro antimicrobial spectrum and potency of purified Ganefromycin (B10859720) epsilon against a panel of bacterial pathogens are not available in publicly accessible scientific literature.

Minimum Inhibitory Concentration (MIC) Determinations

There is no published data available that reports the Minimum Inhibitory Concentration (MIC) values of Ganefromycin epsilon against any bacterial pathogens. Research has focused on the crude extracts from which this compound was putatively identified or on other co-produced spirotetronate compounds. nih.govresearchgate.net

Time-Kill Kinetic Studies

Information regarding the bactericidal or bacteriostatic activity of this compound over time, as would be determined by time-kill kinetic studies, has not been documented in scientific research.

Evaluation of Efficacy in Bacterial Cell Culture Models

There are no specific studies on the efficacy of this compound in bacterial cell culture models. The available research on extracts from Micromonospora species indicates antimicrobial activity, but does not isolate the effects of this compound. nih.gov

In Vivo Studies in Non-Human Organism Models for Infection Control

Dedicated in vivo studies to evaluate the efficacy of this compound in controlling infections in non-human organisms have not been reported.

Assessment in Murine Infection Models

There is no available data from studies assessing the therapeutic potential of this compound in established murine infection models.

Efficacy in Zebrafish Embryo Models for Antimicrobial Activity

While toxicity assays have been conducted on other compounds isolated from the same microbial sources using zebrafish embryos, there is no specific information available regarding the antimicrobial efficacy of this compound in this model system. researchgate.net

Investigation of Synergistic and Antagonistic Effects with Other Antimicrobials

The combination of antimicrobial agents is a critical strategy in combating the rise of multidrug-resistant bacteria. Such combinations can result in synergistic effects, where the combined activity is greater than the sum of the individual effects, or antagonistic effects, where one drug diminishes the activity of another.

Another study on factumycin highlighted its increased activity against multidrug-resistant strains of Acinetobacter baumannii when used in combination with other antibiotics such as penicillin G and daptomycin. nih.gov The mechanism behind this synergy often involves one antibiotic facilitating the entry or action of the other. For instance, a cell wall synthesis inhibitor might increase the permeability of the bacterial membrane, allowing an antibiotic like an elfamycin, which targets intracellular processes, to enter the cell more effectively.

It is important to note that antagonistic interactions are also possible. For example, some studies have shown that the combination of imipenem (B608078) and tetracycline (B611298) can be antagonistic against certain bacterial strains. researchgate.net Therefore, comprehensive screening of antibiotic combinations is essential.

Table 1: Illustrative Synergistic Effects of Elfamycin Antibiotics with Other Antimicrobials

Elfamycin AntibioticCombination PartnerTarget Organism(s)Observed EffectReference
FactumycinTetracyclinesGram-negative bacteriaSynergistic researchgate.netrsc.org
FactumycinPenicillin G, DaptomycinAcinetobacter baumannii (multidrug-resistant)Increased activity nih.gov

This table is illustrative and based on findings for the elfamycin class. Specific data for this compound is not currently available.

The potential for synergistic interactions with this compound warrants further investigation. Identifying effective combinations could broaden its spectrum of activity and provide new therapeutic options against resistant infections.

Biofilm Inhibition and Eradication Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This protective barrier makes biofilms notoriously resistant to conventional antibiotic treatments. nih.gov Strategies to combat biofilms include inhibiting their formation and eradicating established biofilms.

Direct studies on the biofilm inhibition and eradication capabilities of this compound are not extensively documented. However, the presence of elfamycin resistance genes has been detected in drinking water biofilms, suggesting that this class of antibiotics may exert selective pressure on biofilm-forming bacteria, and thus, could possess anti-biofilm activity. mdpi.combiorxiv.org

Furthermore, research on other elfamycins, such as Phenelfamycin E, has indicated an ability to inhibit virulence factors and biofilm formation. The disruption of the EPS matrix is a key strategy for eradicating biofilms. nih.gov While the specific mechanisms by which elfamycins might achieve this are not fully elucidated, it is an area of active research.

Table 2: Potential Anti-Biofilm Activity of the Elfamycin Class

Elfamycin Compound/ClassActivityTargetPotential MechanismReference
Elfamycin ClassImplied ActivityBiofilm-forming bacteriaExerts selective pressure mdpi.combiorxiv.org
Phenelfamycin EInhibitionVirulence factors, Biofilm formationNot fully elucidated

This table is illustrative and based on findings for the elfamycin class. Specific data for this compound is not currently available.

The development of agents that can either prevent biofilm formation or dismantle existing biofilms is a critical area of infectious disease research. Given the indications from related compounds, investigating the potential of this compound as an anti-biofilm agent could be a promising avenue for future studies.

Biotechnological and Synthetic Biology Approaches for Ganefromycin Epsilon Research

Directed Evolution and Metabolic Engineering of Producer Strains for Enhanced Yield

To overcome the typically low titers of secondary metabolites produced by wild-type microbial strains, researchers are increasingly turning to directed evolution and metabolic engineering to augment the production of Ganefromycin (B10859720) epsilon. While specific studies on the directed evolution of Streptomyces lydicus for enhanced Ganefromycin epsilon yield are not yet prominent in publicly available literature, the principles have been successfully applied to other Streptomyces species for the overproduction of various polyketides. mdpi.comnih.gov

Metabolic engineering strategies focus on optimizing the metabolic fluxes towards the desired product. For this compound, this would involve a multi-pronged approach:

Enhancing Precursor Supply: The biosynthesis of the polyketide backbone of this compound requires a steady supply of simple coenzyme A esters, such as propionyl-CoA and methylmalonyl-CoA. nih.gov Metabolic engineering can be employed to upregulate the pathways responsible for the synthesis of these precursors, thereby channeling metabolic resources towards this compound production.

Optimization of Fermentation Conditions: A systematic optimization of culture conditions, including media composition, pH, and temperature, can significantly impact the yield of secondary metabolites.

Regulatory Gene Engineering: The expression of biosynthetic gene clusters is often tightly controlled by regulatory elements. Overexpression of positive regulators or deletion of negative regulators within the ganefromycin gene cluster could lead to a significant increase in production.

A hypothetical metabolic engineering strategy for enhanced this compound production in Streptomyces lydicus is outlined below:

Engineering StrategyTarget Gene/PathwayExpected Outcome
Precursor Supply Enhancement Overexpression of propionyl-CoA carboxylaseIncreased pool of methylmalonyl-CoA
Regulatory Engineering Overexpression of pathway-specific activator genesUpregulation of the entire ganefromycin biosynthetic gene cluster
Host Metabolism Modification Knockout of competing metabolic pathwaysDiversion of primary metabolites to this compound biosynthesis

Heterologous Expression of Ganefromycin Biosynthetic Pathways

The heterologous expression of large biosynthetic gene clusters (BGCs) in well-characterized host organisms is a powerful strategy to facilitate the study and production of natural products. frontiersin.orgnih.gov For this compound, this involves the transfer of its entire BGC from the native producer, Streptomyces lydicus, to a more amenable host, such as Streptomyces coelicolor or Streptomyces albus. frontiersin.org

The successful heterologous expression of the ganefromycin BGC would offer several advantages:

Improved Yield: Host strains can be engineered for high-level production of secondary metabolites.

Simplified Downstream Processing: Using a host that does not produce other competing metabolites simplifies the purification of this compound.

Facilitation of Genetic Manipulation: Well-established genetic tools in model hosts make it easier to manipulate the BGC for pathway engineering and the generation of novel analogs.

A 2016 thesis that detailed the sequencing of the ganefromycin gene cluster also reported the successful heterologous expression of the rishirilide biosynthetic gene cluster in S. albus, suggesting that the necessary expertise and tools for expressing large polyketide BGCs are available. researchgate.net While explicit reports on the successful heterologous expression of the complete ganefromycin pathway are still emerging, it represents a logical and promising next step in the research pipeline.

Rational Design and Biosynthetic Engineering of Novel this compound Analogs

The modular nature of polyketide synthases presents a unique opportunity for the rational design and biosynthetic engineering of novel this compound analogs. researchgate.net By altering the domains within the PKS modules, researchers can introduce specific modifications to the polyketide backbone, leading to the creation of new compounds with potentially improved or novel biological activities.

Key strategies for the biosynthetic engineering of the ganefromycin PKS include:

Domain Swapping: Exchanging acyltransferase (AT) domains can lead to the incorporation of different extender units into the polyketide chain.

Module Inactivation or Deletion: Skipping a particular module can result in a shortened analog.

Modification of Tailoring Enzymes: The post-PKS tailoring enzymes, such as hydroxylases and glycosyltransferases, are also prime targets for engineering to generate a diverse array of derivatives.

While specific examples of rationally designed this compound analogs are not yet widely reported, the general principles of PKS engineering provide a clear roadmap for future research. Computational modeling and chemoinformatic tools can aid in predicting the outcomes of such engineering efforts. nih.gov

Applications of Synthetic Biology for Pathway Reconstruction and Optimization

Synthetic biology offers a powerful toolkit for the reconstruction and optimization of biosynthetic pathways, moving beyond simple gene-by-gene modifications to the wholesale redesign of biological systems. sciepublish.comfrontiersin.orgsciepublish.com For this compound, synthetic biology approaches could be used to:

Refactor the Biosynthetic Gene Cluster: The native gene cluster can be redesigned and synthesized to optimize codon usage for the heterologous host, remove unnecessary regulatory elements, and arrange the genes in a more efficient manner.

Construct Biosensors: Genetically encoded biosensors can be designed to detect the intracellular concentration of this compound or its precursors, enabling high-throughput screening of engineered strains.

Implement Dynamic Regulatory Control: Sophisticated genetic circuits can be constructed to dynamically control the expression of the biosynthetic pathway in response to specific cellular states or external stimuli, thereby balancing metabolic load and maximizing product yield.

The "bottom-up" approach of synthetic biology, where pathways are assembled from well-characterized genetic parts, holds immense potential for the production of this compound and its derivatives. sciepublish.com

Utilization of Genomic Mining and Chemoinformatic Tools for New Ganefromycin Derivatives

The advent of next-generation sequencing has led to an explosion in the number of available microbial genomes, creating a vast and largely untapped reservoir of novel biosynthetic gene clusters. wikipedia.orgsemanticscholar.org Genome mining, powered by sophisticated chemoinformatic tools, is a key strategy for the discovery of new ganefromycin-related compounds. nih.gov

Several computational tools are instrumental in this endeavor:

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This platform can identify and annotate secondary metabolite BGCs within a given genome sequence, including those with homology to the ganefromycin cluster. nih.gov

TransATor: Specifically designed for trans-AT PKSs, this tool can help predict the structure of the polyketide product from the gene cluster sequence. nih.gov

GNPS (Global Natural Products Social Molecular Networking): This platform can be used to analyze metabolomics data and identify known and unknown related compounds in a sample, potentially revealing new ganefromycin derivatives. biorxiv.org

A promising strategy for discovering new elfamycin producers, including those that may produce novel ganefromycin derivatives, is resistance-gene-guided genome mining. researchgate.net This approach involves searching for genes that confer resistance to elfamycins, as these are often located within the biosynthetic gene cluster of the antibiotic itself. By identifying these resistance genes in genomic databases, researchers can pinpoint new potential producer strains for further investigation.

Future Directions and Research Opportunities

Elucidation of Remaining Unknowns in Ganefromycin (B10859720) Epsilon Biosynthesis

While initial studies using blocked mutants and bioconversion experiments have provided a foundational understanding of the ganefromycin alpha biosynthetic pathway, to which ganefromycin epsilon is a precursor, significant gaps in our knowledge remain. nih.gov The sequencing and identification of the ganefromycin biosynthetic gene cluster, achieved through the disruption of a polyketide synthase (PKS) gene, has paved the way for more targeted investigations. researchgate.netresearchgate.net Future research should focus on:

Detailed Functional Characterization of Biosynthetic Genes: The precise function of several open reading frames (ORFs) within the ganefromycin gene cluster is yet to be determined. researchgate.net A systematic approach involving gene knockouts, heterologous expression, and in vitro enzymatic assays is necessary to delineate the role of each enzyme in the assembly of the polyketide backbone, the formation of the furan (B31954) ring, and the various post-PKS modifications such as hydroxylations and glycosylation. nih.gov

Understanding Regulatory Networks: The regulatory mechanisms governing the expression of the ganefromycin biosynthetic genes are largely unknown. Investigating the role of pathway-specific regulators, as well as global regulators of secondary metabolism in Streptomyces, could lead to strategies for enhancing the production of this compound and its derivatives. researchgate.net

Stereochemical Control: The elucidation of the mechanisms by which the stereochemistry of the molecule is controlled during biosynthesis is crucial. This includes understanding the role of specific ketoreductase and dehydratase domains within the PKS modules. Advanced analytical techniques can aid in determining the absolute configuration of all chiral centers. rsc.org

Comprehensive Structural Biology of this compound-Target Complexes

A fundamental aspect of developing any antimicrobial agent is understanding its interaction with its molecular target. For this compound, this remains a significant knowledge gap. Future research in this area should include:

Target Identification and Validation: While the elfamycins are known to inhibit protein synthesis, the precise molecular target of this compound within the bacterial ribosome or associated factors needs to be definitively identified and validated.

High-Resolution Structural Studies: Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for determining the three-dimensional structure of large molecular complexes. nih.govcriver.comazolifesciences.comresearchgate.netucl.ac.uk Obtaining high-resolution structures of this compound bound to its target would provide invaluable insights into its mechanism of action, revealing the specific amino acid residues and RNA sequences involved in the interaction. This structural information would be instrumental for structure-based drug design.

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can be employed to study the dynamics of the this compound-target interaction in solution. nih.gov This can provide information on conformational changes that occur upon binding and can help to map the binding site.

Development of Advanced Preclinical Models for Efficacy Assessment

To evaluate the therapeutic potential of this compound, robust preclinical models that accurately mimic human infections are essential. eupati.euijrpc.comnih.govnih.gov The development of such models represents a critical future direction:

In Vivo Infection Models: Establishing relevant animal models of bacterial infection is crucial for assessing the in vivo efficacy of this compound. eupati.eunih.govnih.gov These models, such as murine thigh infection or sepsis models, allow for the determination of key pharmacokinetic and pharmacodynamic (PK/PD) parameters. nih.gov The choice of animal model should consider similarities in physiology and pathophysiology to humans. eupati.eu

Genetically Engineered and Humanized Models: The use of genetically engineered mouse models can provide more accurate representations of human diseases. taconic.com Furthermore, patient-derived xenograft (PDX) models, though more commonly used in cancer research, could be adapted to study infections in a more clinically relevant context. ijrpc.com

Ex Vivo Models: Ex vivo models, such as those using porcine skin for wound infections, can serve as a bridge between in vitro and in vivo studies. mdpi.com These models allow for the evaluation of topical formulations of this compound in a setting that more closely resembles the in vivo environment.

Strategies to Combat Resistance to this compound

The emergence of antimicrobial resistance is a major global health threat. wikipedia.org Proactively developing strategies to combat potential resistance to this compound is a prudent and necessary step. Future research should focus on:

Identifying Resistance Mechanisms: It is imperative to identify the potential mechanisms by which bacteria could develop resistance to this compound. These could include target modification, enzymatic inactivation of the drug, or active efflux of the compound from the bacterial cell. researchgate.netfrontiersin.orgnih.govmdpi.com Studies could involve selecting for resistant mutants in the laboratory and sequencing their genomes to identify the genetic basis of resistance.

Development of Resistance-Modifying Agents: In cases where resistance arises from mechanisms like efflux pumps, co-administration of an efflux pump inhibitor with this compound could restore its activity.

Synergistic Combination Therapies: Investigating the synergistic effects of this compound with other classes of antibiotics could reveal combinations that are effective against a broader spectrum of pathogens and less prone to the development of resistance. mdpi.com

Exploration of Novel Therapeutic Applications for this compound and its Derivatives

The structural complexity of natural products like this compound suggests that they may possess biological activities beyond their primary antibacterial function. researchgate.net Exploring these possibilities could open up new therapeutic avenues:

Antiviral and Antifungal Activity: The broad biological activity of other members of the spirotetronate class, to which ganefromycins are related, suggests that this compound and its derivatives should be screened for activity against a wide range of viruses and fungi. nih.gov

Anticancer Properties: Many polyketides exhibit potent anticancer activity. researchgate.net this compound and its synthetic derivatives should be evaluated for their cytotoxic effects against various cancer cell lines.

Derivatization and Analogue Synthesis: The generation of a library of this compound derivatives through chemical synthesis or biosynthetic engineering is a key strategy. researchgate.net These new chemical entities can then be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic applications. nih.govmdpi.com The exploration of "Trojan horse" strategies, where the antibiotic is linked to a molecule that is actively transported into bacterial cells, could also enhance efficacy. mdpi.com

Q & A

Basic Research Questions

Q. What established protocols exist for isolating and characterizing Ganefromycin epsilon from microbial sources?

  • Methodological Answer : Isolation typically involves fermentation optimization, followed by extraction using non-polar solvents (e.g., ethyl acetate) and purification via reverse-phase HPLC. Characterization requires tandem techniques: NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and UV-Vis spectroscopy for chromophore identification. Baseline validation in chromatographic peaks should follow automated or manual protocols to ensure purity thresholds .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) is preferred for specificity. Calibration curves must span physiologically relevant concentrations (1–100 µg/mL), with validation for matrix effects (e.g., ion suppression in serum). Peak integration parameters should align with asymmetric peak correction protocols in electrochemical analysis software .

Q. What key considerations ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document batch-specific variables (e.g., pH, temperature, and agitation rates during fermentation). Use quality-controlled starter cultures and validate purity via orthogonal methods (e.g., HPLC-DAD coupled with bioactivity assays). Replicate experiments across independent labs to identify protocol-sensitive variables .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioactivity against resistant bacterial strains while minimizing cross-contamination?

  • Methodological Answer : Employ a split-plot design with nested controls:

  • Test group : Resistant strains exposed to this compound (0.5–50 µg/mL) in triplicate.
  • Controls : Include vehicle-only (solvent control), non-resistant strains, and a reference antibiotic.
  • Mitigate contamination : Use separate biosafety cabinets for resistant/non-resistant strains and validate sterility via 16S rRNA sequencing of media blanks .

Q. How can conflicting data on this compound’s mechanism of action across bacterial models be resolved?

  • Methodological Answer : Conduct comparative transcriptomic profiling (RNA-seq) under standardized conditions (e.g., identical MOI, growth phase). Use pathway enrichment analysis (e.g., KEGG) to identify conserved vs. strain-specific targets. Validate contradictions via CRISPR interference (CRISPRi) knockouts of putative target genes .

Q. What statistical models optimize this compound yield in fermentation processes with interdependent variables?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model interactions between variables (e.g., carbon source concentration, dissolved O₂). Use ANOVA to identify significant factors (p < 0.05) and Monte Carlo simulations to predict yield confidence intervals .

Q. How can researchers track the metabolic fate of this compound in vivo while distinguishing parent compounds from metabolites?

  • Methodological Answer : Use radiolabeled (¹⁴C) this compound combined with high-resolution orbitrap MS. Employ pharmacokinetic compartmental modeling to differentiate parent-drug clearance (t₁/₂α) from metabolite formation (t₁/₂β). Validate metabolite structures via MS/MS fragmentation libraries .

Methodological Notes

  • Data Contradiction Analysis : When reconciling divergent results, distinguish between systematic errors (e.g., instrument calibration drift) and biological variability using Bland-Altman plots or Cohen’s kappa for inter-lab agreement .
  • Experimental Design : For bioactivity studies, power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.